1-(2-Chloropyridine-4-carbonyl)-2-(4-methoxyphenyl)azepane
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Overview
Description
1-(2-Chloropyridine-4-carbonyl)-2-(4-methoxyphenyl)azepane is a synthetic organic compound that belongs to the class of azepanes. Azepanes are seven-membered nitrogen-containing heterocycles. This compound is characterized by the presence of a chloropyridine moiety and a methoxyphenyl group, which may impart unique chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Chloropyridine-4-carbonyl)-2-(4-methoxyphenyl)azepane typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Azepane Ring: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the Chloropyridine Moiety: This step may involve nucleophilic substitution reactions where a chloropyridine derivative is introduced.
Attachment of the Methoxyphenyl Group: This can be done through coupling reactions such as Suzuki or Heck coupling.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
1-(2-Chloropyridine-4-carbonyl)-2-(4-methoxyphenyl)azepane can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or reduce double bonds.
Substitution: The chloropyridine moiety can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield ketones or carboxylic acids, while reduction could produce alcohols or alkanes.
Scientific Research Applications
1-(2-Chloropyridine-4-carbonyl)-2-(4-methoxyphenyl)azepane may have various applications in scientific research, including:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use in studying biological pathways or as a probe in biochemical assays.
Medicine: Possible applications in drug discovery and development, particularly if the compound exhibits biological activity.
Industry: Use in the development of new materials or as an intermediate in chemical manufacturing.
Mechanism of Action
The mechanism of action of 1-(2-Chloropyridine-4-carbonyl)-2-(4-methoxyphenyl)azepane would depend on its specific interactions with molecular targets. This could involve:
Binding to Enzymes or Receptors: The compound may interact with specific enzymes or receptors, modulating their activity.
Pathways Involved: The pathways affected would depend on the biological context and the specific targets of the compound.
Comparison with Similar Compounds
Similar Compounds
1-(2-Chloropyridine-4-carbonyl)-2-phenylazepane: Lacks the methoxy group, which may affect its chemical and biological properties.
1-(2-Chloropyridine-4-carbonyl)-2-(4-hydroxyphenyl)azepane: Contains a hydroxy group instead of a methoxy group, potentially altering its reactivity and interactions.
Uniqueness
1-(2-Chloropyridine-4-carbonyl)-2-(4-methoxyphenyl)azepane is unique due to the presence of both the chloropyridine and methoxyphenyl groups, which may confer distinct chemical reactivity and biological activity compared to similar compounds.
Properties
IUPAC Name |
(2-chloropyridin-4-yl)-[2-(4-methoxyphenyl)azepan-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21ClN2O2/c1-24-16-8-6-14(7-9-16)17-5-3-2-4-12-22(17)19(23)15-10-11-21-18(20)13-15/h6-11,13,17H,2-5,12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLHZRDBFEPFATQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2CCCCCN2C(=O)C3=CC(=NC=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21ClN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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